molecular formula C6H8N2O2 B13664792 4,7-Diazaspiro[2.5]octane-6,8-dione CAS No. 741288-83-5

4,7-Diazaspiro[2.5]octane-6,8-dione

Cat. No.: B13664792
CAS No.: 741288-83-5
M. Wt: 140.14 g/mol
InChI Key: OQQAVJHCEKZYCN-UHFFFAOYSA-N
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Description

4,7-Diazaspiro[2.5]octane-6,8-dione is a heterocyclic compound with the molecular formula C6H8N2O2. It is characterized by a spirocyclic structure containing two nitrogen atoms and two carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diazaspiro[2.5]octane-6,8-dione typically involves the use of 1-aminocyclopropane carboxylate as a starting material. The preparation method includes several steps such as substitution, addition of protective groups, removal of protective groups, and reduction reactions . The process is designed to be simple, stable, and environmentally friendly, making it suitable for large-scale production .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and ensuring safety. The use of boron trifluoride diethyl etherate adduct, which is flammable and explosive, is avoided to improve safety in industrial settings . Instead, alternative reducing agents and protective groups are employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4,7-Diazaspiro[2.5]octane-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and protective groups such as tert-butyl formate . Reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical and chemical research .

Mechanism of Action

The mechanism of action of 4,7-Diazaspiro[2.5]octane-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Diazaspiro[2.5]octane-6,8-dione is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms and two carbonyl groups. This configuration provides distinct chemical properties, making it valuable in various research and industrial applications .

Biological Activity

4,7-Diazaspiro[2.5]octane-6,8-dione is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes nitrogen atoms and carbonyl groups. This specific arrangement is crucial for its biological interactions and activities. The molecular formula is C6H8N2O2C_6H_8N_2O_2, with a molecular weight of approximately 140.14 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity by interacting with key signaling pathways in cells, particularly the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Inhibition of these pathways can lead to reduced cell proliferation and altered survival mechanisms, making this compound a candidate for cancer therapy and treatment of metabolic disorders.

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. Notably, the inhibition of PI3K and mTOR pathways is linked to changes in cellular motility and survival, which are critical factors in cancer progression.

Case Studies

  • Cell Proliferation Studies : In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines by targeting the PI3K/mTOR signaling pathway. The compound was shown to reduce cell viability in a dose-dependent manner.
  • Enzyme Interaction : Investigations into enzyme interactions revealed that the compound effectively modulates activities of key enzymes involved in cellular signaling pathways. For instance, it has been observed to inhibit certain kinases associated with tumor growth and survival.
  • Therapeutic Applications : Preliminary findings suggest potential applications in treating conditions such as cancer and diabetes due to its ability to influence metabolic pathways and cell growth dynamics.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusMethodologyKey Findings
Cell ProliferationIn vitro assaysSignificant inhibition of cancer cell growth
Enzyme InteractionKinase assaysModulation of PI3K/mTOR pathway activities
Therapeutic PotentialPreclinical modelsPromising candidate for cancer treatment

Comparative Analysis

This compound can be compared with other structurally similar compounds that have shown biological activity:

CompoundBiological Activity
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dionePI3K/mTOR inhibition; potential antitumor effects
6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dioneSimilar modulation of signaling pathways; diverse applications

Properties

CAS No.

741288-83-5

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4,7-diazaspiro[2.5]octane-6,8-dione

InChI

InChI=1S/C6H8N2O2/c9-4-3-7-6(1-2-6)5(10)8-4/h7H,1-3H2,(H,8,9,10)

InChI Key

OQQAVJHCEKZYCN-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC(=O)CN2

Origin of Product

United States

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